molecular formula C18H19NO3 B2441540 (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2097913-62-5

(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2441540
CAS RN: 2097913-62-5
M. Wt: 297.354
InChI Key: VOOKTBJSBKEZDC-UHFFFAOYSA-N
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Description

The compound “(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings. In this case, the benzofuran moiety consists of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzofuran moiety, a methoxy group, a cyclopropylidene group, and a piperidinyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in it. For instance, the methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a benzofuran moiety might contribute to its aromaticity and stability .

Scientific Research Applications

Anticancer Activity

A compound structurally similar to (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, named 3u, has shown significant anticancer activity in human malignant melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Antimicrobial Activity

Benzofuran-based compounds, including those structurally related to the query compound, have demonstrated significant antimicrobial properties. For instance, novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity (Sunitha et al., 2017). Similarly, other benzofuran derivatives also displayed antimicrobial properties, suggesting a broad application of this chemical class in antimicrobial research (Rashmi et al., 2014).

Potential in NMDA Receptor Antagonism

Compounds similar in structure, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds showed promise in models of hyperalgesia, indicating potential applications in pain management and neurological research (Borza et al., 2007).

Role in Synthesis of Novel Chemical Entities

The structural features of benzofuran and piperidine derivatives are often used in the synthesis of novel chemical entities. These compounds serve as key intermediates or starting points for the synthesis of various pharmacologically active molecules, showing the versatility and importance of these structures in medicinal chemistry and drug development (Matsumura et al., 2000).

Future Directions

The future research on this compound could focus on elucidating its synthesis, properties, and potential applications, especially given the biological activities exhibited by many benzofuran derivatives .

properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-4-2-3-14-11-16(22-17(14)15)18(20)19-9-7-13(8-10-19)12-5-6-12/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOKTBJSBKEZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(=C4CC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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